2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Overview
Description
2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a phenylacetamide moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloro-N-phenylacetamide . The reaction is usually carried out under reflux conditions in ethanol for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The triazole ring may be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo various substitution reactions, particularly at the benzofuran and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or triazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential lead compound for the development of new therapeutic agents.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzofuran and triazole moieties. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Triazole Derivatives: Compounds like fluconazole, an antifungal agent.
Phenylacetamide Derivatives: Compounds like paracetamol, a common analgesic.
Uniqueness
2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is unique due to its combination of benzofuran, triazole, and phenylacetamide moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
2-[[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-24-19(16-11-13-7-6-10-15(26-2)18(13)27-16)22-23-20(24)28-12-17(25)21-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKZWSXPTRQYPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC4=C(O3)C(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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